An In-depth Technical Guide to N'-(2-chlorophenyl)-N-methyloxamide and a Structurally Related Analogue
An In-depth Technical Guide to N'-(2-chlorophenyl)-N-methyloxamide and a Structurally Related Analogue
Disclaimer: Publicly accessible chemical databases and scientific literature do not contain information regarding the specific compound N'-(2-chlorophenyl)-N-methyloxamide, including its CAS number, physicochemical properties, and biological activities. This suggests that it may be a novel or hypothetical compound. To provide a comprehensive technical guide in line with the user's request, this document will focus on a structurally related and well-characterized compound: N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide . This analogue shares the N-(2-chlorophenyl)acetamide moiety and has documented synthesis protocols and biological activity data.
Technical Guide: N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
This guide provides a detailed overview of the synthesis, physicochemical properties, and biological evaluation of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, a compound investigated for its potential anticonvulsant properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₄O₃ | Calculated |
| Molecular Weight | 294.69 g/mol | [1] |
| Appearance | White crystals | [2] |
| Solubility | Soluble in ethanol and methanol | [2] |
| IUPAC Name | N-(4-chlorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide | [1] |
Synthesis of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
The synthesis of the title compound is achieved through a conventional technique involving the reaction of an intermediate with 2-chloroaniline.[2]
Step 1: Synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid
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2-methyl-5-nitro-1H-imidazole and chloroacetic acid are used as starting materials.[2] (Note: The exact stoichiometry and reaction conditions for this initial step are not detailed in the provided source).
Step 2: Synthesis of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
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Dissolve 1 gram of the product from Step 1 in 10 mL of ethanol.
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Add 1 gram of 2-chloroaniline to the solution.
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Heat the reaction mixture for 50 minutes at 72°C using a heating mantle.
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Upon cooling, white crystals will begin to form around the round-bottom flask.
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Allow the flask to cool completely, then add the contents to cold water.
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Filter the mixture using water to collect the crude product.
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The final product is then allowed to dry naturally.
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Recrystallize the product from alcohol to purify it.
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The purified product is washed with ice-cold water and filtered.[2]
The purity of the synthesized compound can be confirmed using Thin Layer Chromatography (TLC) and its structure elucidated using spectroscopic methods such as FTIR and ¹H NMR.[2][3]
Biological Activity: Anticonvulsant Properties
Derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide have demonstrated significant anticonvulsant activity in preclinical models.[2] The primary screening method used to evaluate this activity is the Maximal Electroshock (MES) seizure test in mice.
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Animal Model: Wistar rats or mice are used for the study.
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Test Compound Administration: The synthesized compounds are administered orally to the animals at various dose levels (e.g., 50 mg/kg, 100 mg/kg, 200 mg/kg, 400 mg/kg).[2] A control group receives the vehicle.
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Induction of Seizures: A maximal electroshock (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes after a specified period following compound administration (e.g., 30 minutes).
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Observation: Animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
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Endpoint: The ability of the compound to abolish the tonic hind limb extension is considered the endpoint, indicating anticonvulsant activity.[2] The effect is compared to a standard anticonvulsant drug like phenytoin.
Proposed Mechanism of Action
The anticonvulsant properties of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide derivatives are suggested to stem from their interaction with key components of the central nervous system. Efficacy in the MES test typically points to a compound's ability to prevent seizure spread.[2]
The proposed mechanisms include:
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Inhibition of voltage-dependent sodium (Na+) channels.
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Antagonism of the NMDA receptor , which would block glutamatergic excitation.[2]
Furthermore, molecular docking studies have been conducted to investigate the binding affinity of these derivatives with the GABA receptor, suggesting a potential role in modulating inhibitory neurotransmission.[2]
Conclusion
While direct information on N'-(2-chlorophenyl)-N-methyloxamide is unavailable, the detailed analysis of the structurally related compound, N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, provides valuable insights for researchers, scientists, and drug development professionals. This analogue has a defined synthetic route and demonstrates promising anticonvulsant activity, likely mediated through the modulation of ion channels and neurotransmitter receptors. This technical guide serves as a comprehensive resource and a potential starting point for the investigation of novel N-substituted amide derivatives as therapeutic agents.
References
- 1. Buy N-(4-chlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide (EVT-5992308) [evitachem.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
